Cas no 945400-92-0 (2-Bromo-6-((tert-butyldimethylsilyl)oxy)benzo[d]thiazole)

2-Bromo-6-((tert-butyldimethylsilyl)oxy)benzo[d]thiazole is a brominated benzothiazole derivative featuring a tert-butyldimethylsilyl (TBS) protecting group on the hydroxyl position. This compound is primarily utilized as an intermediate in organic synthesis, particularly in the preparation of functionalized heterocycles. The TBS group enhances stability and solubility, facilitating selective reactions under mild conditions. The bromine substituent at the 2-position offers a reactive site for further functionalization via cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings. Its structural features make it valuable in pharmaceutical and materials science research, where precise modification of the benzothiazole scaffold is required. Careful handling is recommended due to its sensitivity to moisture and strong acids or bases.
2-Bromo-6-((tert-butyldimethylsilyl)oxy)benzo[d]thiazole structure
945400-92-0 structure
Product name:2-Bromo-6-((tert-butyldimethylsilyl)oxy)benzo[d]thiazole
CAS No:945400-92-0
MF:C13H18BrNOSSi
MW:344.342622280121
CID:4820571

2-Bromo-6-((tert-butyldimethylsilyl)oxy)benzo[d]thiazole Chemical and Physical Properties

Names and Identifiers

    • 2-Bromo-6-((tert-butyldimethylsilyl)oxy)benzo[d]thiazole
    • (2-bromo-1,3-benzothiazol-6-yl)oxy-tert-butyl-dimethylsilane
    • 2-bromo-6-{[tert-butyl(dimethyl)silyl]oxy}-1,3-benzothiazole
    • Benzothiazole,2-bromo-6-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-
    • Inchi: 1S/C13H18BrNOSSi/c1-13(2,3)18(4,5)16-9-6-7-10-11(8-9)17-12(14)15-10/h6-8H,1-5H3
    • InChI Key: QXFKFLYCFAVKDO-UHFFFAOYSA-N
    • SMILES: BrC1=NC2=CC=C(C=C2S1)O[Si](C)(C)C(C)(C)C

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 3
  • Complexity: 308
  • Topological Polar Surface Area: 50.4

2-Bromo-6-((tert-butyldimethylsilyl)oxy)benzo[d]thiazole Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Alichem
A059003283-25g
2-Bromo-6-((tert-butyldimethylsilyl)oxy)benzo[d]thiazole
945400-92-0 97%
25g
$2412.00 2023-08-31
Alichem
A059003283-10g
2-Bromo-6-((tert-butyldimethylsilyl)oxy)benzo[d]thiazole
945400-92-0 97%
10g
$1313.20 2023-08-31
Chemenu
CM219312-1g
2-Bromo-6-((tert-butyldimethylsilyl)oxy)benzo[d]thiazole
945400-92-0 97%
1g
$311 2024-07-19
Chemenu
CM219312-25g
2-Bromo-6-((tert-butyldimethylsilyl)oxy)benzo[d]thiazole
945400-92-0 97%
25g
$1870 2024-07-19
Chemenu
CM219312-5g
2-Bromo-6-((tert-butyldimethylsilyl)oxy)benzo[d]thiazole
945400-92-0 97%
5g
$675 2024-07-19
Chemenu
CM219312-10g
2-Bromo-6-((tert-butyldimethylsilyl)oxy)benzo[d]thiazole
945400-92-0 97%
10g
$1039 2024-07-19
Alichem
A059003283-5g
2-Bromo-6-((tert-butyldimethylsilyl)oxy)benzo[d]thiazole
945400-92-0 97%
5g
$931.97 2023-08-31

Additional information on 2-Bromo-6-((tert-butyldimethylsilyl)oxy)benzo[d]thiazole

2-Bromo-6-((tert-butyldimethylsilyl)oxy)benzo[d]thiazole (CAS No. 945400-92-0)

The compound 2-Bromo-6-((tert-butyldimethylsilyl)oxy)benzo[d]thiazole (CAS No. 945400-92-0) is a highly specialized organic molecule with significant applications in various fields of chemistry and materials science. This compound belongs to the class of benzo[d]thiazoles, which are heterocyclic aromatic compounds known for their unique electronic properties and reactivity. The presence of the bromo group at the 2-position and the tert-butyldimethylsilyl (TBDMS) group at the 6-position introduces specific functional groups that enhance its versatility in chemical synthesis and applications.

The benzo[d]thiazole core is a fused bicyclic structure consisting of a benzene ring and a thiazole ring. Thiazoles are five-membered rings containing sulfur and nitrogen atoms, which contribute to their distinct electronic characteristics. The substitution pattern in this compound is critical for its reactivity and functionality. The bromo group at the 2-position serves as an excellent leaving group, making it suitable for nucleophilic substitution reactions. Meanwhile, the TBDMS group at the 6-position acts as a protecting group for the hydroxyl (-OH) functionality, ensuring stability during synthesis and enabling precise control over reactivity in subsequent transformations.

Recent advancements in synthetic chemistry have highlighted the importance of such functionalized benzo[d]thiazoles in the development of advanced materials. For instance, researchers have explored their potential as building blocks for constructing supramolecular assemblies, where the combination of aromaticity and functional groups facilitates self-assembly processes. Additionally, the compound has been utilized in the synthesis of bioactive molecules, where its unique electronic properties can influence biological interactions.

One notable area of research involving 2-Bromo-6-((tert-butyldimethylsilyl)oxy)benzo[d]thiazole is its application in materials science, particularly in the development of organic semiconductors. The thiazole moiety is known to exhibit strong electron-withdrawing properties, which can enhance charge transport characteristics in organic electronics. By incorporating this compound into polymer frameworks or as part of small molecule semiconductors, researchers have demonstrated improved device performance in field-effect transistors (FETs) and photovoltaic devices.

Moreover, the TBDMS group's role as a protecting group has been extensively studied to optimize its removal under mild conditions without affecting other functional groups. This is particularly important in multi-step synthesis where precise control over reactivity is essential. Recent studies have shown that microwave-assisted deprotection methods can significantly accelerate reaction times while maintaining product purity, making this compound more accessible for large-scale applications.

In terms of biological applications, 2-Bromo-6-((tert-butyldimethylsilyl)oxy)benzo[d]thiazole has been investigated as a potential lead compound for drug discovery. Its ability to act as a scaffold for constructing bioactive molecules has been leveraged in medicinal chemistry to develop inhibitors for various enzymes and receptors. For example, derivatives of this compound have shown promise as kinase inhibitors, which are critical targets in cancer therapy.

The synthesis of this compound typically involves a multi-step process that begins with the preparation of benzo[d]thiazole derivatives followed by selective substitution reactions to introduce the bromo and TBDMS groups. Recent advancements in catalytic methods have enabled more efficient syntheses, reducing reaction times and improving yields. These improvements are crucial for scaling up production to meet increasing demand from both academic research and industrial applications.

In conclusion, 2-Bromo-6-((tert-butyldimethylsilyl)oxy)benzo[d]thiazole (CAS No. 945400-92-0) stands out as a versatile compound with wide-ranging applications across chemistry and materials science. Its unique structure, functional groups, and reactivity make it an invaluable tool for researchers seeking to develop new materials, drugs, and electronic devices. As ongoing research continues to uncover new potentials for this compound, its role in advancing scientific innovation is expected to grow significantly.

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